N-(3-amino-1-phenylpropylidene)hydroxylamine
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Overview
Description
N-(3-amino-1-phenylpropylidene)hydroxylamine is an organic compound that belongs to the class of hydroxylamine derivatives These compounds are characterized by the presence of a hydroxylamine functional group, which consists of an amino group (-NH2) bonded to a hydroxyl group (-OH)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-amino-1-phenylpropylidene)hydroxylamine typically involves the reaction of 3-amino-1-phenylpropylamine with hydroxylamine. One common method is the nucleophilic addition of hydroxylamine to an aldehyde or ketone, followed by the elimination of water to form the imine or oxime. The reaction conditions often include an acid catalyst to facilitate the formation of the imine intermediate .
Industrial Production Methods
Industrial production of hydroxylamine derivatives, including this compound, often involves the use of electrophilic hydroxylamine-derived reagents. . This strategy improves step efficiency and atom economy by obviating the need for protecting-group manipulations.
Chemical Reactions Analysis
Types of Reactions
N-(3-amino-1-phenylpropylidene)hydroxylamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Reduction: Reduction reactions can convert the compound into corresponding amines.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like peroxides for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The reaction conditions often involve specific pH levels, temperatures, and solvents to optimize the reaction rates and yields .
Major Products
The major products formed from these reactions include nitroso compounds, primary and secondary amines, and substituted hydroxylamines. These products are often valuable intermediates in the synthesis of more complex molecules.
Scientific Research Applications
N-(3-amino-1-phenylpropylidene)hydroxylamine has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of imines and oximes.
Biology: The compound is studied for its potential role in biological pathways, including enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the production of polymers, pharmaceuticals, and agrochemicals
Mechanism of Action
The mechanism of action of N-(3-amino-1-phenylpropylidene)hydroxylamine involves its ability to act as a nucleophile, participating in nucleophilic addition reactions. The compound can form imines and oximes by reacting with carbonyl compounds. These reactions are often catalyzed by acids, which facilitate the formation of the imine intermediate by protonating the carbonyl oxygen and making it a better electrophile .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other hydroxylamine derivatives such as N-tert-butylhydroxylamine and N,N-dimethylhydroxylamine. These compounds share the hydroxylamine functional group but differ in their substituents and overall structure .
Uniqueness
N-(3-amino-1-phenylpropylidene)hydroxylamine is unique due to its specific structure, which includes a phenyl group and an amino group on the propylidene chain. This structure imparts distinct reactivity and properties, making it suitable for specific applications in organic synthesis and medicinal chemistry.
Properties
CAS No. |
57500-77-3 |
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Molecular Formula |
C9H12N2O |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
N-(3-amino-1-phenylpropylidene)hydroxylamine |
InChI |
InChI=1S/C9H12N2O/c10-7-6-9(11-12)8-4-2-1-3-5-8/h1-5,12H,6-7,10H2 |
InChI Key |
XDEZHIUIIXGQLK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=NO)CCN |
Origin of Product |
United States |
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